

WEHI-345: A Technical Guide to a Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WEHI-345

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **WEHI-345**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NOD signaling pathway in inflammatory and autoimmune diseases.

Chemical Structure and Properties

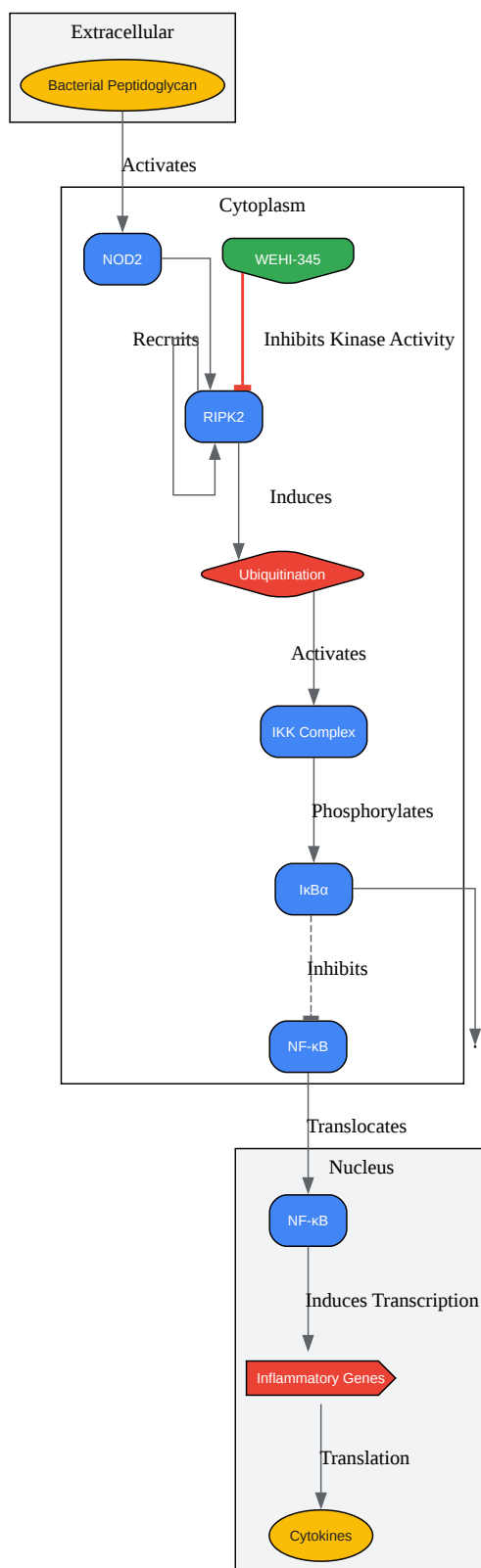
WEHI-345 is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure and key properties are summarized below.

| Property | Value |
|------------------|--|
| IUPAC Name | N-[2-[4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide[1][2] |
| Chemical Formula | C ₂₂ H ₂₃ N ₇ O[1][3] |
| Molecular Weight | 401.46 g/mol [3][4] |
| CAS Number | 1354825-58-3[1][2] |
| Appearance | Crystalline solid/Solid powder[1][2] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble in DMSO (2 mg/mL) and DMF (2 mg/mL). Slightly soluble in Ethanol.[1] |

Mechanism of Action and Signaling Pathway

WEHI-345 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase RIPK2.[2][4] RIPK2 is a critical downstream signaling molecule of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6]

WEHI-345 binds to the ATP-binding pocket of RIPK2, thereby blocking its kinase activity.[7] This inhibition delays RIPK2 ubiquitination and subsequent NF-κB activation, ultimately leading to a reduction in the production of inflammatory mediators.[4][8][9]



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WEHI-345 inhibits RIPK2 kinase activity, blocking the NOD signaling pathway.

Biological and Pharmacological Properties

WEHI-345 exhibits potent and selective inhibition of RIPK2, leading to anti-inflammatory effects in both in vitro and in vivo models.

In Vitro Activity

| Parameter | Value | Cell Line/System |
|---|---|-------------------------|
| RIPK2 IC ₅₀ | 0.13 µM[3][4] | Recombinant human RIPK2 |
| RIPK2 Kd | 46 nM[10] | |
| Selectivity | >10,000 nM for RIPK1, RIPK4, and RIPK5[10] | |
| Cellular Activity | Inhibition of MDP-induced RIPK2 autophosphorylation at 500 nM.[4] | Raw 267.4 cells |
| Potent blockade of MDP-induced TNF and IL-6 transcription at 500 nM.[4] | Bone Marrow-Derived Macrophages (BMDMs) | |
| Reduction of mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) at 500 nM.[4] | THP-1 cells | |

In Vivo Activity

| Animal Model | Dosing Regimen | Key Findings |
|---|--|--|
| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 20 mg/kg, intraperitoneal injection, twice daily for 6 days[4] | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving **WEHI-345**.

In Vitro RIPK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **WEHI-345** against recombinant RIPK2.

Materials:

- Recombinant human RIPK2
- ATP
- Kinase substrate (e.g., myelin basic protein)
- **WEHI-345**
- Kinase buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader

Protocol:

- Prepare a serial dilution of **WEHI-345** in DMSO.
- In a 384-well plate, add the kinase buffer, recombinant RIPK2, and the **WEHI-345** dilutions.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

- Calculate the percent inhibition for each concentration of **WEHI-345** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of MDP-Induced Cytokine Production

Objective: To assess the ability of **WEHI-345** to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation.

Materials:

- THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)
- Cell culture medium
- Muramyl dipeptide (MDP)
- **WEHI-345**
- ELISA kit for TNF- α and IL-6 or RT-qPCR reagents
- 96-well cell culture plates

Protocol:

- Seed THP-1 cells or BMDMs in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **WEHI-345** (e.g., 0-1000 nM) for 1 hour.[\[4\]](#)
- Stimulate the cells with MDP (e.g., 10 μ g/mL) for a specified time (e.g., 4-8 hours for RT-qPCR, 24 hours for ELISA).[\[4\]](#)
- For cytokine protein measurement (ELISA): Collect the cell culture supernatant and measure the concentration of TNF- α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
- For cytokine mRNA measurement (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers specific

for TNF- α , IL-6, and a housekeeping gene for normalization.

- Calculate the percent inhibition of cytokine production at each **WEHI-345** concentration and determine the IC₅₀ value.

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of **WEHI-345** in a mouse model of multiple sclerosis.

Materials:

- C57BL/6 mice
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- **WEHI-345**
- Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

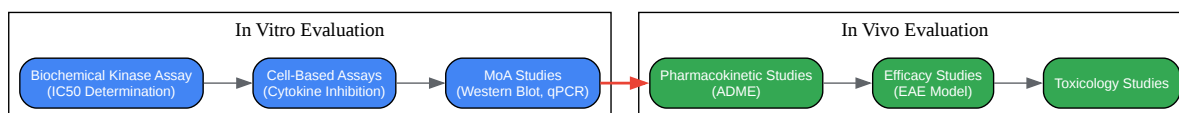
Protocol:

- Induce EAE in C57BL/6 mice by subcutaneous immunization with MOG_{35–55} peptide emulsified in CFA.
- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Begin treatment with **WEHI-345** (20 mg/kg, intraperitoneally, twice daily) or vehicle control at the onset of clinical signs (typically around day 10-12).[\[4\]](#)
- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.

- At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
- Collect blood samples to measure plasma levels of cytokines and chemokines.
- Analyze the data to compare the disease severity, histological scores, and cytokine levels between the **WEHI-345**-treated and vehicle-treated groups.

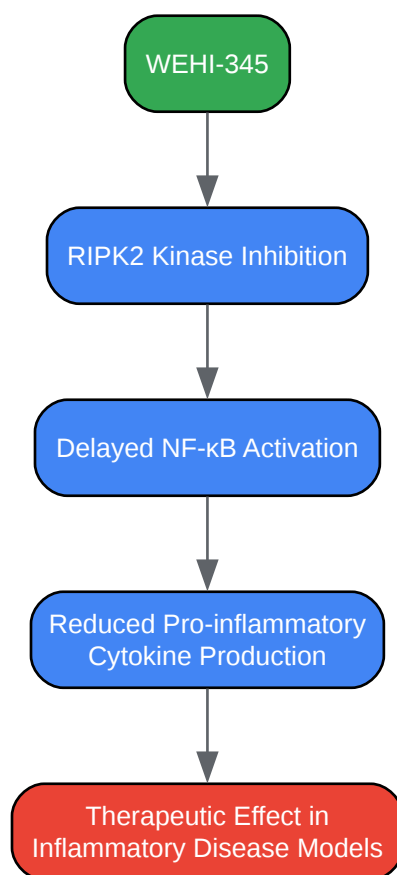
Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a RIPK2 inhibitor like **WEHI-345** and the logical relationship of its inhibitory action.



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Typical experimental workflow for the evaluation of **WEHI-345**.



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Logical flow of **WEHI-345**'s inhibitory action and therapeutic effect.

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- To cite this document: BenchChem. [WEHI-345: A Technical Guide to a Potent and Selective RIPK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611805#wehi-345-chemical-structure-and-properties]

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